molecular formula C9H16N2O5S B13747343 1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate CAS No. 2598-72-3

1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate

Cat. No.: B13747343
CAS No.: 2598-72-3
M. Wt: 264.30 g/mol
InChI Key: SWADHONMVDUVJS-UHFFFAOYSA-N
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Description

1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate is a hydrazine derivative characterized by an o-methyl-substituted phenoxyethyl group bound to a hydrazine moiety, with hydrogen sulfate as the counterion. Its molecular formula is C₉H₁₄N₂O·H₂SO₄, yielding a molecular weight of 266.3 g/mol. Structurally, the compound features a phenoxy group (oxygen-linked aromatic ring) with an ortho-methyl substituent, connected via an ethyl chain to a hydrazine group. This configuration distinguishes it from phenethyl-based analogs (e.g., phenelzine sulfate) by the presence of an ether linkage, which may influence solubility, bioavailability, and biological interactions .

The compound is synthetically accessible through hydrazinolysis or alkylation reactions, analogous to methods described for structurally related hydrazine derivatives (e.g., hydrazinolysis of esters in and ).

Properties

CAS No.

2598-72-3

Molecular Formula

C9H16N2O5S

Molecular Weight

264.30 g/mol

IUPAC Name

hydrogen sulfate;[2-(2-methylphenoxy)ethylamino]azanium

InChI

InChI=1S/C9H14N2O.H2O4S/c1-8-4-2-3-5-9(8)12-7-6-11-10;1-5(2,3)4/h2-5,11H,6-7,10H2,1H3;(H2,1,2,3,4)

InChI Key

SWADHONMVDUVJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN[NH3+].OS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate typically involves the reaction of o-methylphenol with ethylene oxide to form 2-(o-methylphenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate to produce 1-(2-(o-methylphenoxy)ethyl)hydrazine. Finally, the hydrazine derivative is treated with sulfuric acid to obtain the hydrogen sulfate salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate can undergo several types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form various nitrogen-containing compounds.

    Reduction: The compound can be reduced to form simpler hydrazine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction could produce simpler hydrazine derivatives. Substitution reactions may result in the formation of various substituted phenoxy compounds.

Scientific Research Applications

1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can affect various cellular pathways and processes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazine derivatives with aromatic substituents exhibit diverse biological activities, influenced by substituent type, position, and backbone flexibility. Below is a comparative analysis of 1-(2-(o-Methylphenoxy)ethyl)hydrazine hydrogen sulfate and its analogs:

Key Observations:

Backbone Flexibility and Bioactivity Phenethyl derivatives (e.g., phenelzine) exhibit rigid backbones, favoring interactions with MAO enzymes. The antifertility activity of [2-(2-fluorophenyl)ethyl]hydrazine sulfate highlights how halogen substituents can modulate biological targets beyond neurology (e.g., reproductive systems).

Substituent Effects on Toxicity The p-methylphenethyl analog (LD₅₀ = 182 mg/kg, mouse) demonstrates moderate acute toxicity, while the o-methylphenoxy variant’s toxicity remains uncharacterized. Ortho-substituted derivatives generally show altered metabolic stability compared to para isomers due to steric hindrance.

Synthetic Pathways Hydrazinolysis of esters (e.g., ethyl 2-(4-chlorophenoxy)acetate in ) is a common route for phenoxyacetohydrazides. The target compound likely follows analogous steps, substituting o-methylphenoxy groups during alkylation.

Pharmacological Potential Phenelzine’s MAO inhibition underscores the importance of the hydrazine moiety in enzyme targeting. The target compound’s o-methylphenoxy group may confer selectivity for specific MAO isoforms or novel targets, though empirical validation is needed.

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